NDH-2 Enzyme Inhibition: 6-Ethoxy Substituent Confers ~3-Fold Superior Potency Over Hydroxylethoxy and Methylpiperidine Analogs
In a focused SAR study on quinolinyl pyrimidine inhibitors of Mycobacterium tuberculosis NDH-2 (MtNDH-2), compound 9a—which bears a 6-ethoxy substituent on the pyrimidine ring analogous to 6-ethoxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide—demonstrated an IC50 of 0.8 µM (0.3 µg/mL) against MtNDH-2 [1]. Replacing the ethoxy group with 2-hydroxylethoxy (compound 9b) or (1-methylpiperidine-3-yl)methoxy (compound 9c) reduced inhibition to IC50 values of 6.3 µM and 1.6 µM, respectively, representing a 3- to 8-fold loss in potency [1]. This establishes the 6-ethoxy substituent as a critical determinant of NDH-2 inhibitory activity within this scaffold.
| Evidence Dimension | Inhibitory potency against MtNDH-2 enzyme (IC50) |
|---|---|
| Target Compound Data | 0.8 µM (0.3 µg/mL) — compound 9a (6-ethoxy analog within the same chemotype) |
| Comparator Or Baseline | Compound 9b (6-(2-hydroxylethoxy)): 6.3 µM; Compound 9c (6-(1-methylpiperidine-3-yl)methoxy): 1.6 µM |
| Quantified Difference | 3.9-fold weaker for 9b; 2-fold weaker for 9c |
| Conditions | In vitro enzyme inhibition assay; MtNDH-2; IC50 values reported with 95% confidence intervals |
Why This Matters
For procurement decisions targeting antitubercular or NDH-2 inhibitor screening programs, the 6-ethoxy variant offers a measurable potency advantage over closely related 6-substituted analogs, reducing the risk of selecting a suboptimal starting point for hit-to-lead optimization.
- [1] Lu, L., Åkerbladh, L., Ahmad, S., et al. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Infectious Diseases, 2022, 8, 282–298. DOI: 10.1021/acsinfecdis.1c00413. View Source
